Endrin-Ketone: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions
Endrin-Ketone: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endrin-ketone, a pentacyclic chlorinated hydrocarbon, is a significant transformation product of the now-banned organochlorine pesticide, endrin (B86629).[1] Its persistence in the environment and potent neurotoxicity continue to make it a compound of high interest in the fields of environmental science, toxicology, and drug development. This technical guide provides an in-depth overview of the chemical and physical properties of endrin-ketone, detailed experimental protocols for their determination, and an exploration of its primary biological mechanism of action.
Chemical Structure and Identification
Endrin-ketone, also known as δ-ketoendrin, is a structural isomer of endrin. The chemical transformation from endrin to endrin-ketone involves the rearrangement of the epoxide ring to a ketone group, a process that can be induced by exposure to ultraviolet (UV) radiation or high temperatures.[2]
Chemical Identifiers:
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IUPAC Name: (1R,2R,3R,6S,7S,8S,11R)-1,7,9,10,11,12-hexachloropentacyclo[6.4.0.0²,¹².0³,⁷.0⁶,¹⁰]dodecan-8-one
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CAS Number: 53494-70-5[3]
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Molecular Formula: C₁₂H₈Cl₆O[3]
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Synonyms: δ-Ketoendrin, delta-Ketoendrin, SD 2614[3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of endrin-ketone is crucial for predicting its environmental fate, transport, and biological interactions. The following table summarizes the available quantitative data.
| Property | Value | Reference(s) |
| Molecular Weight | 380.91 g/mol | [4][5] |
| Physical State | Crystalline solid | [5] |
| Melting Point | 285 °C | [6] |
| Boiling Point | 764.86 K (Predicted) | [7] |
| Water Solubility | Data not available (Endrin: 0.23 mg/L) | [2][4] |
| Vapor Pressure | Data not available (Endrin: 2.6 x 10⁻⁵ Pa) | [2][4] |
| Log Octanol-Water Partition Coefficient (Log K_ow) | 4.99 (Calculated) | [5][8] |
| Soil Organic Carbon-Water (B12546825) Partition Coefficient (K_oc) | 5,500 - 90,000 (Estimated) | [8] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of endrin-ketone are outlined below. These protocols are based on internationally recognized guidelines and standard laboratory practices.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point of a crystalline solid using a melting point apparatus.
Methodology:
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Sample Preparation: A small amount of dry, finely powdered endrin-ketone is packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[10]
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.[10] For a pure substance, this range is typically narrow.
Water Solubility (OECD 105 - Flask Method)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, for substances with solubility above 10⁻² g/L. Given the expected low solubility of endrin-ketone, a preliminary test is recommended to determine the appropriate sample amount and equilibration time.[11][12]
Methodology:
-
Equilibration: An excess amount of endrin-ketone is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11]
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Phase Separation: The suspension is centrifuged or filtered to separate the solid endrin-ketone from the aqueous solution.[13]
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Concentration Analysis: The concentration of endrin-ketone in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).[13]
-
Calculation: The water solubility is expressed as the mass of the substance dissolved in a given volume of water (e.g., in mg/L).
Vapor Pressure (OECD 104)
The OECD Guideline for the Testing of Chemicals, Test No. 104, describes several methods for vapor pressure determination. For a compound with expected low volatility like endrin-ketone, the gas saturation method or the effusion method would be appropriate.[5][14][15][16]
Methodology (Gas Saturation Method):
-
Saturation: A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over the surface of a known mass of endrin-ketone, maintained at a constant temperature.[15]
-
Trapping: The gas stream, now saturated with endrin-ketone vapor, is passed through a trapping system (e.g., a sorbent tube) to collect the vaporized substance.
-
Quantification: The amount of endrin-ketone trapped is quantified using a sensitive analytical technique like GC-MS.
-
Calculation: The vapor pressure is calculated from the mass of the substance transported by a known volume of gas.
Octanol-Water Partition Coefficient (Log K_ow) (OECD 107 - Shake Flask Method)
This protocol follows the OECD Guideline for the Testing of Chemicals, Test No. 107, a widely used method for determining the octanol-water partition coefficient.[17]
Methodology:
-
Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours before the experiment.[18]
-
Partitioning: A known amount of endrin-ketone is dissolved in the saturated n-octanol. This solution is then mixed with a known volume of saturated water in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of endrin-ketone between the two phases and then centrifuged to ensure complete phase separation.[17]
-
Concentration Analysis: The concentration of endrin-ketone in both the n-octanol and water phases is determined by a suitable analytical method (e.g., GC-MS).
-
Calculation: The partition coefficient (K_ow) is calculated as the ratio of the concentration of endrin-ketone in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (Log K_ow).
Soil Organic Carbon-Water Partition Coefficient (K_oc) (OECD 121 - HPLC Method)
The soil organic carbon-water partition coefficient can be estimated using the HPLC method as described in OECD Guideline 121. This method correlates the retention time of the test substance on a reversed-phase HPLC column with the known K_oc values of reference compounds.[19][20]
Methodology:
-
HPLC System Setup: A high-performance liquid chromatograph equipped with a reversed-phase column (e.g., C18) and a suitable detector is used. The mobile phase is typically a mixture of methanol (B129727) and water.
-
Calibration: A series of reference substances with known Log K_oc values are injected into the HPLC system, and their retention times are recorded. A calibration curve of log k (retention factor) versus log K_oc is generated.
-
Sample Analysis: Endrin-ketone is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation: The retention factor (k) for endrin-ketone is calculated from its retention time. The Log K_oc of endrin-ketone is then determined from the calibration curve.
Biological Interactions and Signaling Pathways
Endrin-ketone is a potent neurotoxin that primarily exerts its effects through the antagonism of the gamma-aminobutyric acid (GABA) type A (GABA_A) receptor in the central nervous system.[21][22]
GABA_A Receptor Antagonism
The GABA_A receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission. Upon binding of the neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[1]
Endrin-ketone acts as a non-competitive antagonist at the GABA_A receptor. It is believed to bind to a site within the chloride ion channel, often referred to as the picrotoxin (B1677862) binding site.[23] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to its receptor site. The consequence of this channel blockade is a reduction in synaptic inhibition, leading to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and in severe cases, death.[4][24]
Caption: GABA_A Receptor Antagonism by Endrin-Ketone.
Conclusion
Endrin-ketone remains a chemical of significant concern due to its persistence and high toxicity. This guide has provided a detailed overview of its chemical and physical properties, standardized experimental protocols for their measurement, and a clear depiction of its primary neurotoxic mechanism. While some physicochemical data, particularly experimental values for water solubility and vapor pressure, remain elusive, the information compiled herein serves as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the properties and biological interactions of endrin-ketone is essential for assessing its environmental risks, developing potential remediation strategies, and for its consideration in toxicological studies and the development of novel therapeutics targeting the GABAergic system.
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